2-Fluoro-4-phenylbutan-1-ol
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Overview
Description
2-Fluoro-4-phenylbutan-1-ol is an organic compound characterized by the presence of a benzene ring attached to a butanol chain, with a fluorine atom substituting one of the hydrogen atoms on the beta carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of benzene derivatives, followed by reduction and fluorination steps . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of fluorinated compounds, including 2-Fluoro-4-phenylbutan-1-ol, often employs enzymatic synthesis methods. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions, making the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Fluoro-4-phenylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to changes in the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Fluorobenzene: A simpler fluorinated aromatic compound.
Fluorobutanol: A fluorinated alcohol with a similar structure but without the benzene ring.
Fluorophenol: A fluorinated phenol with different functional groups
Uniqueness: 2-Fluoro-4-phenylbutan-1-ol stands out due to its combination of a benzene ring and a fluorinated butanol chain. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H13FO |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-fluoro-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H13FO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
RFXOSPOMDNVBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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